molecular formula C7H4F3NO2 B1410164 2-Difluoromethoxy-3-fluoro-5-formylpyridine CAS No. 1806274-88-3

2-Difluoromethoxy-3-fluoro-5-formylpyridine

Cat. No.: B1410164
CAS No.: 1806274-88-3
M. Wt: 191.11 g/mol
InChI Key: LLAZJPCHRRRZSQ-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a high-value, multifunctional fluorinated pyridine derivative designed for advanced research and development. Its core value lies in its three distinct functional groups—difluoromethoxy, fluorine, and formyl—which make it a versatile building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the fluorine and difluoromethoxy groups on the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters in drug design. The formyl group at the 5-position is a highly reactive handle, serving as a crucial site for further chemical transformations. Researchers can utilize this aldehyde in condensation reactions to form imines or hydrazones, or as a substrate for nucleophilic addition. More importantly, it can be readily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing a pathway to a diverse array of downstream derivatives. While the exact mechanism of action is application-dependent, compounds featuring a difluoromethoxy group attached to a heteroaromatic system, such as pyridine, have been identified as useful reagents in metal-catalyzed reactions. For instance, structurally similar compounds have been employed in palladium-catalyzed fluoro-carbonylation processes to synthesize acyl fluorides, acting as a source of both carbon monoxide and fluorine. This demonstrates the potential of such specialized molecules to enable novel synthetic methodologies under safe and practical conditions. As such, this compound is intended for use as a key intermediate in the synthesis of complex molecules, for library expansion in medicinal chemistry, and in the development of new materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAZJPCHRRRZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves several steps, typically starting with the fluorination of pyridine derivativesThe reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride or hydrogen fluoride-pyridine complex .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-difluoromethoxy-3-fluoro-5-carboxypyridine, while reduction yields 2-difluoromethoxy-3-fluoro-5-hydroxymethylpyridine .

Scientific Research Applications

2-Difluoromethoxy-3-fluoro-5-formylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Electronic Effects

  • The difluoromethoxy group in the target compound (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃) or methylthio (-SCH₃) groups, which may enhance resistance to oxidative degradation compared to 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine .
  • Trifluoromethyl (-CF₃) in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate provides stronger electron-withdrawing effects than formyl (-CHO), favoring electrophilic substitution reactions .

Bioactivity and Reactivity

  • The formyl group in the target compound offers versatility in synthesizing Schiff bases or hydrazones, a feature absent in 2-fluoro-5-(methylthio)pyridine or 5-(3-fluorophenyl)-2-methylpyridine .
  • Hydroxyl groups (e.g., in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) improve solubility but may reduce stability under acidic conditions compared to the difluoromethoxy group .

Structural Analogues in Drug Design

  • Aryl-substituted pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) are prioritized in kinase inhibitor development due to enhanced target engagement via π-π interactions .

Biological Activity

Overview

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2C_7H_4F_3NO_2. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with various enzymes and receptors that may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity through strong hydrogen bonds and dipole interactions, which can modulate the activity of enzymes and receptors involved in various biological processes.

Synthesis and Reactivity

The compound can be synthesized through several methods, including fluorination of pyridine derivatives. Key reactions include oxidation of the formyl group to a carboxylic acid or reduction to an alcohol. These transformations allow for further exploration of its reactivity and potential biological applications.

Biological Applications

  • Pharmaceutical Development :
    • Research indicates that this compound may serve as a lead compound for developing new pharmaceuticals due to its unique structure, which could enhance metabolic stability and bioavailability. Ongoing studies are investigating its efficacy against various diseases, particularly in oncology and infectious diseases.
  • Agrochemical Potential :
    • The compound is also being explored for its potential use in agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets in pests suggests it could be effective in agricultural applications.

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Antiviral ActivityInvestigated for potential antiviral properties; interactions with viral enzymes were noted.
CytotoxicityEvaluated against various tumor cell lines; showed low toxicity levels in preliminary tests.
Enzyme InteractionModulates activity of specific enzymes, enhancing or inhibiting their functions.

Comparative Analysis

When compared to similar compounds, such as 2-Fluoro-5-formylpyridine and 3,5-Difluoropyridine, this compound exhibits distinct chemical and biological properties due to its specific substitution pattern. This uniqueness may contribute to its enhanced reactivity and potential therapeutic effects.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesPotential Applications
This compoundStrong binding affinity; versatile reactivityPharmaceuticals, agrochemicals
2-Fluoro-5-formylpyridineLacks difluoromethoxy group; different reactivityLimited applications
3,5-DifluoropyridineSimilar structure but different substitution patternVarious chemical syntheses

Q & A

Basic: What are the recommended synthetic routes for 2-difluoromethoxy-3-fluoro-5-formylpyridine, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Step 1: Introduction of fluorine and difluoromethoxy groups via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., using KF/18-crown-6 in DMF at 100°C) .
  • Step 2: Formylation at the 5-position using Vilsmeier-Haack conditions (POCl3/DMF) .
  • Structural Confirmation: X-ray crystallography is critical for unambiguous confirmation. For example, related fluorinated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) were characterized by single-crystal XRD, revealing bond lengths and angles consistent with electronic effects of substituents .

Basic: What spectroscopic techniques are essential for characterizing substituent effects in this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 19F^{19}\text{F} NMR detects electronic environments of fluorine atoms; deshielding effects from electron-withdrawing groups (e.g., -CF2_2O-) are observable .
    • 1H^{1}\text{H} NMR reveals coupling patterns (e.g., JFH_{F-H} for fluorinated groups).
  • IR Spectroscopy: Confirms formyl group presence via C=O stretch (~1680 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying substituent positions .

Advanced: How can researchers assess the biological activity of this compound, particularly enzyme inhibition?

Methodological Answer:

  • Enzyme Assays: Use CYP1B1 inhibition as a model (e.g., ethoxyresorufin-O-deethylase (EROD) assay).
    • Protocol: Incubate with recombinant CYP1B1 and measure residual activity via fluorescence. Compare IC50_{50} values with known inhibitors (e.g., α-naphthoflavone, IC50_{50} = 0.083 µM) .
  • Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, noting correlations between formyl group reactivity and apoptosis induction .

Advanced: How do substituent positions influence structure-activity relationships (SAR) in related pyridine derivatives?

Methodological Answer:
SAR studies highlight:

  • Positional Effects: Pyridine derivatives with electron-withdrawing groups (e.g., -CF3_3, -F) at C2/C5 show enhanced bioactivity. For example, 2-(pyridin-3-yl)estradiol (CYP1B1 IC50_{50} = 0.011 µM) outperforms C3/C4 analogs due to steric and electronic compatibility .

  • Key Data Table:

    Substituent PositionBiological Activity (CYP1B1 IC50_{50}, µM)Reference
    C2 (pyridinyl)0.011
    C3 (pyridinyl)0.12
    C4 (pyridinyl)0.15

Advanced: What methodologies resolve contradictions between computational predictions and experimental data for pyridine derivatives?

Methodological Answer:

  • Validation Workflow:
    • DFT Modeling: Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
    • Experimental Cross-Check: Compare predicted dipole moments with crystallographic data (e.g., bond lengths in XRD structures) .
    • Statistical Analysis: Use linear regression to correlate computed binding energies (e.g., CYP1B1 docking scores) with experimental IC50_{50} values .

Advanced: How do solvent and substituent effects impact UV/Vis absorption spectra in fluorinated pyridines?

Methodological Answer:

  • Solvent Polarity: Polar solvents (e.g., DMSO) induce red shifts in π→π* transitions due to stabilization of excited states.

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF2_2O-) increase molar absorptivity (ε) by enhancing conjugation.

    Solventλmax_{\text{max}} (nm)ε (L·mol1^{-1}·cm1^{-1})Reference
    Hexane2604500
    Acetonitrile2756200

Advanced: What strategies address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Testing:
    • In Vivo PK Studies: Administer compound to rats and measure plasma concentration over time (e.g., 4a in showed t1/2_{1/2} = 8.2 h) .
    • Microsomal Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., formyl group oxidation) .
  • Structural Optimization: Introduce steric hindrance (e.g., methyl groups) to block metabolic degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Difluoromethoxy-3-fluoro-5-formylpyridine
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2-Difluoromethoxy-3-fluoro-5-formylpyridine

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